molecular formula C16H26N4O8 B14235869 L-Seryl-L-alanyl-L-prolyl-L-glutamic acid CAS No. 393511-40-5

L-Seryl-L-alanyl-L-prolyl-L-glutamic acid

Cat. No.: B14235869
CAS No.: 393511-40-5
M. Wt: 402.40 g/mol
InChI Key: GVGJDBADPJIQIB-NAKRPEOUSA-N
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Description

L-Seryl-L-alanyl-L-prolyl-L-glutamic acid is a peptide compound composed of four amino acids: serine, alanine, proline, and glutamic acid. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-alanyl-L-prolyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA and scavengers.

Industrial Production Methods

Industrial production of peptides like this compound can be achieved through large-scale SPPS or recombinant DNA technology. Recombinant methods involve genetically engineered microorganisms, such as Escherichia coli, to produce the peptide. This approach can be more cost-effective and scalable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-alanyl-L-prolyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: Oxidation of the peptide can occur at the amino acid side chains, particularly at the serine and proline residues.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Substitution reactions can modify the side chains of the amino acids, altering the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various alkylating agents or acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carbonylated derivatives, while reduction can yield reduced forms of the peptide.

Scientific Research Applications

L-Seryl-L-alanyl-L-prolyl-L-glutamic acid has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and biotechnological processes.

Mechanism of Action

The mechanism of action of L-Seryl-L-alanyl-L-prolyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with cell surface receptors, influencing cellular signaling cascades and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    L-Seryl-L-prolyl-L-seryl-L-alanyl-L-alanyl-L-glutamic acid: A similar peptide with an additional serine residue.

    L-Tyrosyl-L-arginyl-L-arginyl-L-alanyl-L-alanyl-L-valyl-L-prolyl-L-prolyl-L-seryl-L-prolyl-L-seryl-L-leucyl-L-seryl-L-arginyl-L-histidyl-L-seryl-L-seryl-L-prolyl-L-histidyl-L-glutaminyl-O-phosphono-L-seryl-L-α-glutamyl-L-α-aspartyl-L-α-glutamyl-L-α-glutamyl-L-glutamic acid: A more complex peptide with multiple amino acids and functional groups.

Uniqueness

L-Seryl-L-alanyl-L-prolyl-L-glutamic acid is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its simplicity compared to more complex peptides makes it an ideal model for studying fundamental peptide chemistry and biology.

Properties

CAS No.

393511-40-5

Molecular Formula

C16H26N4O8

Molecular Weight

402.40 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid

InChI

InChI=1S/C16H26N4O8/c1-8(18-13(24)9(17)7-21)15(26)20-6-2-3-11(20)14(25)19-10(16(27)28)4-5-12(22)23/h8-11,21H,2-7,17H2,1H3,(H,18,24)(H,19,25)(H,22,23)(H,27,28)/t8-,9-,10-,11-/m0/s1

InChI Key

GVGJDBADPJIQIB-NAKRPEOUSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

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